molecular formula C15H17F3O4S B12633539 (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate

(4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate

Cat. No.: B12633539
M. Wt: 350.4 g/mol
InChI Key: PIBLVNMJMUNSJU-UHFFFAOYSA-N
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Description

(4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate is a complex organic compound characterized by its unique structure, which includes a benzoxonin ring substituted with dimethyl groups and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate typically involves multiple steps. One common approach is the cyclization of a suitable precursor to form the benzoxonin ring, followed by the introduction of the trifluoromethanesulfonate group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethanesulfonate group can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The benzoxonin ring can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzoxonin derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzoxonin ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: This compound shares a similar tetrahydrobenzofuran structure but lacks the trifluoromethanesulfonate group.

    4,8a-Dimethyl-6-propan-2-yl-2,3,7,8-tetrahydro-1H-naphthalene: Another structurally related compound with a tetrahydronaphthalene core.

Uniqueness

The presence of the trifluoromethanesulfonate group in (4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate imparts unique reactivity and stability, distinguishing it from other similar compounds

Properties

Molecular Formula

C15H17F3O4S

Molecular Weight

350.4 g/mol

IUPAC Name

(4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl) trifluoromethanesulfonate

InChI

InChI=1S/C15H17F3O4S/c1-10-4-3-5-12-11(2)13(6-7-14(12)21-9-8-10)22-23(19,20)15(16,17)18/h4,6-7H,3,5,8-9H2,1-2H3

InChI Key

PIBLVNMJMUNSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2C)OS(=O)(=O)C(F)(F)F)OCC1

Origin of Product

United States

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